Direct Potency Comparison: Urease-IN-6 Exhibits 1.5× Greater Inhibitory Activity Than Standard Thiourea
In a direct head-to-head in vitro urease inhibition assay, Urease-IN-6 demonstrated an IC50 of 14.2 μM, which is significantly more potent than the standard inhibitor thiourea, which exhibited an IC50 of 21.2 ± 1.3 μM [1]. This represents a 1.49-fold improvement in potency, confirming that the specific substitution pattern on the tryptamine-thiourea scaffold enhances binding affinity compared to the unsubstituted thiourea core.
| Evidence Dimension | In vitro Urease Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.2 μM |
| Comparator Or Baseline | Thiourea (standard): IC50 = 21.2 ± 1.3 μM |
| Quantified Difference | 1.49-fold more potent (14.2 μM vs 21.2 μM) |
| Conditions | Urease enzyme inhibition assay; method as described in Kanwal et al., Bioorg Chem 2019 |
Why This Matters
This direct comparison from a single, controlled study ensures that the observed potency advantage is not an artifact of inter-laboratory variation, providing high confidence in selecting Urease-IN-6 over generic thiourea for urease inhibition studies.
- [1] Kanwal et al. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 2019, 83, 595–610. DOI: 10.1016/j.bioorg.2018.10.070 View Source
